N-[2-(Methylamino)ethyl]-N-phenylbenzamide
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Overview
Description
N-[2-(Methylamino)ethyl]-N-phenylbenzamide is an organic compound with the molecular formula C10H16N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide group attached to a methylaminoethyl chain, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylamino)ethyl]-N-phenylbenzamide typically involves the reaction of N-methyl-N-[2-(methylamino)ethyl]aniline with benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Methylamino)ethyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(Methylamino)ethyl]-N-phenylbenzoic acid, while reduction could produce N-[2-(Methylamino)ethyl]-N-phenylbenzylamine .
Scientific Research Applications
N-[2-(Methylamino)ethyl]-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(Methylamino)ethyl]-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which is the basis for its therapeutic effects. The compound’s ability to interact with protein kinases and other enzymes makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Methylamino)ethyl]formamide
- N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide
- N-[2-(Methylamino)ethyl]isoquinoline-5-sulfonamide
Uniqueness
N-[2-(Methylamino)ethyl]-N-phenylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and selectivity, making it particularly useful in targeted biochemical applications .
Properties
CAS No. |
67614-22-6 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-[2-(methylamino)ethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C16H18N2O/c1-17-12-13-18(15-10-6-3-7-11-15)16(19)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3 |
InChI Key |
RYKBZZIFRMCORR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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